molecular formula C15H15F2N3O2 B2643130 N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034561-44-7

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2643130
CAS No.: 2034561-44-7
M. Wt: 307.301
InChI Key: HGYIOWPEPQJTAQ-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction between a pyridinyl boronic acid and a halogenated isoxazole intermediate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using a cyclohexyl halide.

    Final Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or cyclohexyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound can be used as a tool to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
  • N-(4,4-difluorocyclohexyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
  • N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-4-carboxamide

Uniqueness

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to the presence of the difluorocyclohexyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2/c16-15(17)5-3-11(4-6-15)19-14(21)12-8-13(22-20-12)10-2-1-7-18-9-10/h1-2,7-9,11H,3-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYIOWPEPQJTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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